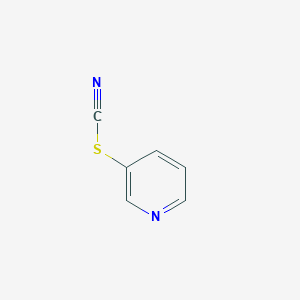

Thiocyanic acid, 3-pyridinyl ester

描述

Structure

3D Structure

属性

CAS 编号 |

2645-25-2 |

|---|---|

分子式 |

C6H4N2S |

分子量 |

136.18 g/mol |

IUPAC 名称 |

pyridin-3-yl thiocyanate |

InChI |

InChI=1S/C6H4N2S/c7-5-9-6-2-1-3-8-4-6/h1-4H |

InChI 键 |

OYKDNXIKMAQMJG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)SC#N |

产品来源 |

United States |

Chemical Reactivity and Transformations of Thiocyanic Acid, 3 Pyridinyl Ester and Analogues

Interconversions of the Thiocyanate (B1210189) Functional Group

The thiocyanate functional group is a versatile precursor for the synthesis of various other sulfur-containing compounds. researchgate.net Its reactivity allows for transformations into a range of valuable moieties, highlighting its importance in synthetic organic chemistry. mdpi.comresearchgate.net

Aryl and alkyl thiocyanates can be converted into the corresponding trifluoromethylthiolates (SCF3). This transformation is of significant interest due to the prevalence of the SCF3 group in bioactive molecules. nih.gov The reaction is typically achieved by treating the thiocyanate with a trifluoromethyl source, such as trimethylsilyltrifluoromethane (TMSCF3), in the presence of a suitable activator like cesium carbonate (Cs2CO3) or cesium fluoride (B91410) (CsF). mdpi.comnih.gov For instance, an indoline-containing thiocyanate was successfully converted to its trifluoromethylthiolate derivative in 77% yield using TMSCF3 and Cs2CO3 in acetonitrile (B52724) at room temperature. mdpi.com Similarly, a sulfur-containing spiro-fused 2,5-cyclohexadienone (B8749443) derivative bearing a thiocyanate group was transformed into the corresponding trifluoromethylthiolate in 80% yield with TMSCF3 and CsF in acetonitrile. mdpi.com This conversion has also been demonstrated for selenocyanated products, where treatment with TMSCF3 and Cs2CO3 in acetonitrile afforded the trifluoromethylselenated product in 90% yield. mdpi.com

Table 1: Conversion of Thiocyanates to Trifluoromethylthiolates

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Indoline-containing thiocyanate | TMSCF3, Cs2CO3, MeCN, rt | Indoline-containing trifluoromethylthiolate | 77 | mdpi.com |

| Spiro-fused cyclohexadienone thiocyanate | TMSCF3, CsF, MeCN, rt | Spiro-fused cyclohexadienone trifluoromethylthiolate | 80 | mdpi.com |

| Selenocyanated ketene (B1206846) dithioacetal | TMSCF3, Cs2CO3, MeCN, rt | Trifluoromethylselenated ketene dithioacetal | 90 | mdpi.com |

Thiocyanates can undergo [3+2] cycloaddition reactions with azides to form 5-sulfenyl-1H-tetrazoles. This transformation provides access to a class of heterocyclic compounds with potential biological activities. mdpi.comijrar.com The reaction is typically carried out by heating the thiocyanate with sodium azide (B81097) in a suitable solvent, often with a catalyst. For example, the reaction of aryl thiocyanates with sodium azide in dimethylformamide (DMF) at 120 °C, catalyzed by sulfamic acid, affords 5-aryl-thio-1H-tetrazole derivatives. ijrar.com Another example involves the use of zinc chloride as a catalyst in isopropanol (B130326) for the click reaction between a thiocyanate and sodium azide, yielding the corresponding thiotetrazole in 84% yield. mdpi.com

Table 2: Synthesis of Thiotetrazoles from Thiocyanates

| Thiocyanate Substrate | Reagents | Product | Yield (%) | Reference |

| Aralkyl thiocyanate | NaN3, NH2SO3H, DMF, 120 °C | 5-Aralkyl-thio-1H-tetrazole | - | ijrar.com |

| Spiro-fused cyclohexadienone thiocyanate | NaN3, ZnCl2, i-PrOH | Spiro-fused cyclohexadienone thiotetrazole | 84 | mdpi.com |

The thiocyanate group can serve as a precursor for the synthesis of alkynyl sulfides. This transformation is valuable as alkynyl sulfides are important building blocks in organic synthesis and are found in some biologically active molecules. researchgate.netacs.org A common method involves the copper-catalyzed coupling of terminal alkynes with thiocyanates. acs.org This approach utilizes the leaving group ability of the cyanide ion under mild, often ambient, reaction conditions. acs.org For instance, a highly efficient protocol for the copper-catalyzed thio-alkynylation of enaminone-based thiocyanates with terminal alkynes proceeds in the open air with a broad substrate scope and excellent yields. acs.org Another strategy involves the reaction of a thiocyanate with a lithium alkynylide, which smoothly affords the corresponding thioalkyne. acs.org

Organic thiocyanates can be converted into phosphonothioates, which are essential components of certain bioactive compounds. nih.govresearchgate.net This transformation can be achieved by reacting the thiocyanate with a phosphine (B1218219) oxide derivative. For example, the reaction of a thiocyanate with diphenylphosphine (B32561) oxide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene (B28343) at room temperature can yield the corresponding phosphonothioate. mdpi.comnih.gov An indoline-containing thiocyanate was successfully converted to the phosphonothioate in 43% yield using this method. mdpi.com

While the direct conversion of a thiocyanate to a chlorosulfonyl group is not a commonly cited transformation, the reverse transformation, the synthesis of thiocyanates from sulfonyl chlorides, is known. However, chlorosulfonyl isocyanate (CSI), a related compound, is synthesized by treating cyanogen (B1215507) chloride with sulfur trioxide. wikipedia.org CSI is a versatile reagent with two electrophilic sites, the carbon of the isocyanate and the sulfur of the chlorosulfonyl group. wikipedia.orgtcichemicals.com The chlorosulfonyl group of CSI can undergo nucleophilic substitution. tcichemicals.com

The thiocyanate group is a valuable precursor for the synthesis of mercaptans, thioethers, and disulfides. mdpi.comgoogle.comingentaconnect.com

Mercaptans (Thiols): Organic thiocyanates can be reduced to the corresponding mercaptans (thiols). google.comnih.gov Common methods involve catalytic hydrogenolysis using a palladium on charcoal catalyst or reduction with agents like zinc and hydrochloric acid or lithium aluminum hydride. google.com A more recent method describes the conversion of organic thiocyanates to thiols using phosphorus pentasulfide in refluxing toluene, which avoids harsh reducing agents. nih.gov Another approach involves the reaction of an alkyl halide with thiourea (B124793) to form an isothiuronium (B1672626) salt, which is then cleaved to the thiol. google.com

Thioethers: Thioethers can be synthesized from thiocyanates through various methods. One approach involves the dealkylative cyanation of thioethers to form thiocyanates, which can be a reversible process under certain conditions. organic-chemistry.org Additionally, the reaction of thiocyanates with Grignard reagents can lead to the formation of thioethers. organic-chemistry.org A photochemical organocatalytic method has also been developed for the synthesis of aryl alkyl thioethers from aryl chlorides and alcohols, using tetramethylthiourea (B1220291) as a sulfur source, which is conceptually related to the reactivity of the thiocyanate functional group. nih.gov

Disulfides: Symmetrical disulfides can be synthesized from organic thiocyanates through reductive dimerization. acs.org One method employs benzyltriethylammonium tetrathiomolybdate (B108656) in acetonitrile to afford disulfides in high yields. acs.org Another approach utilizes sodium in silica (B1680970) gel at room temperature. organic-chemistry.org An efficient metal-free method involves the use of a poly-ionic resin hydroxide (B78521) in an aqueous medium. researchgate.net Unsymmetrical disulfides can also be prepared, for instance, by reacting a benzotriazolated thiol with another thiol. organic-chemistry.org

Reactions Involving C≡N Group Reactivity

The carbon-nitrogen triple bond (C≡N) in aryl thiocyanates can participate in various chemical transformations. Although often overshadowed by reactions involving the sulfur atom, the reactivity of the cyano group is significant. One notable reaction involves the interaction of aryl thiocyanates with aryl aldehydes in the presence of a phosphine, such as tributylphosphine. This process can lead to a novel disproportionation reaction, yielding S-alkyl or S-aryl thioesters and arylacetonitriles. rsc.orgrsc.org This transformation highlights the ability of the cyano group to be involved in carbon-carbon bond formation. rsc.org

For instance, the reaction of various aryl aldehydes with methyl thiocyanate demonstrates this reactivity, as detailed in the table below.

| Aryl Aldehyde | Product 1 (Thioester) | Product 2 (Arylacetonitrile) |

| Benzaldehyde | S-Methyl thiobenzoate | Phenylacetonitrile |

| p-Chlorobenzaldehyde | S-Methyl 4-chlorothiobenzoate | (4-Chlorophenyl)acetonitrile |

| p-Methoxybenzaldehyde | S-Methyl 4-methoxythiobenzoate | (4-Methoxyphenyl)acetonitrile |

| Table 1: Products from the reaction of aryl aldehydes with methyl thiocyanate in the presence of tributylphosphine. rsc.org |

Furthermore, the cyano group is a key component in the conversion of thiocyanates to other sulfur-containing functional groups like thiocarbamates through the Riemschneider thiocarbamate synthesis, which involves hydrolysis of the thiocyanate. wikipedia.org

Reactions Involving S-CN Bond Fission

The cleavage of the sulfur-cyanide (S-CN) bond is a common and synthetically valuable transformation of aryl thiocyanates. These compounds serve as precursors to a wide array of other useful organosulfur compounds. nih.gov The S-CN bond can be cleaved to generate a thiolate intermediate, which can then be used in subsequent reactions.

Transformations proceeding through S-CN bond fission include:

Conversion to Thiophenols: Reduction of the aryl thiocyanate can cleave the S-CN bond to yield the corresponding thiophenol. nih.gov

Synthesis of Thioethers: The thiolate generated from S-CN cleavage can react with alkyl halides to form thioethers. nih.gov

Formation of Disulfides: Mild oxidation of the thiolate intermediate leads to the formation of symmetrical disulfides. nih.gov

Synthesis of Thioesters: Aryl thiocyanates can be converted into thioesters, demonstrating their utility as synthetic intermediates. nih.gov

A dealkylative cyanation process has been developed where sulfoxides are converted into thiocyanates through a process involving the formation and subsequent cleavage of a cyanosulfonium triflate intermediate, highlighting a synthetic route that proceeds via S-CN bond formation, the reverse of the fission reactions discussed here. acs.orgnih.gov

Reactions Involving C(aryl)-S Bond Fission

Cleavage of the bond between the aromatic ring and the sulfur atom (C(aryl)-S) in aryl thiocyanates is less common than S-CN fission. The C(aryl)-S bond is generally more stable, and most reactions of aryl thiocyanates proceed while retaining this linkage. However, certain synthetic methods point to the possibility of such cleavage under specific conditions. For example, a direct photocatalytic cyanation of aryl thiols can be achieved by cleaving the C-S bond of ammonium (B1175870) thiocyanate, though this involves the reagent rather than the product. nih.gov

In related sulfur compounds like thioethers, metal-free C(sp³)–S bond cleavage has been demonstrated using N-chlorosuccinimide (NCS). mdpi.com While this applies to alkyl-sulfur bonds, it suggests that under the right oxidative or catalytic conditions, the more robust C(aryl)-S bond in thiocyanates could potentially be targeted for cleavage, although this is not a typical reaction pathway for this class of compounds. Most synthetic applications of aryl thiocyanates leverage the stability of the C(aryl)-S bond to introduce or modify other parts of the molecule. nih.govnih.gov

Pseudohalide Reactivity and Displacement Reactions

The thiocyanate group (-SCN) is known as a pseudohalide because its chemical behavior often mimics that of halides. iaea.org This dual reactivity is central to the synthetic utility of aryl thiocyanates. They can act as both electrophilic and nucleophilic thiocyanating agents depending on the reaction conditions.

As electrophiles, aryl thiocyanates can transfer the "SCN" moiety to nucleophiles. This is particularly evident in thiocyanation reactions where an electron-rich aromatic compound is functionalized. wikipedia.org Reagents such as N-thiocyanatosaccharin and N-thiocyanato-dibenzenesulfonimide have been developed as potent electrophilic thiocyanating agents for arenes. nih.gov

Conversely, the thiocyanate anion (SCN⁻) is a powerful nucleophile. The most common synthesis of organic thiocyanates involves the reaction of an alkyl or aryl halide with an alkali metal thiocyanate (e.g., NaSCN or KSCN) in a nucleophilic substitution reaction. wikipedia.orgorganic-chemistry.org For example, the synthesis of aryl thiocyanates from arylboronic acids can be achieved using KSCN in a copper-catalyzed cross-coupling reaction. organic-chemistry.org The reactivity of pseudohalide ligands in transition metal complexes is an important area for the directed synthesis of coordination compounds. iaea.org

Sigmatropic Rearrangements of Related Thiocyanates

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.org While not commonly reported for simple aryl thiocyanates like the 3-pyridinyl ester, related thiocyanate derivatives, particularly those containing allyl or propargyl groups, can undergo these transformations. acs.org

The most relevant class of sigmatropic reactions for these systems are wikipedia.orgwikipedia.org shifts, such as the Cope and Claisen rearrangements. libretexts.orgwikipedia.org For example, allyl thiocyanates can isomerize to allyl isothiocyanates, a reaction that can be considered a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org This rearrangement is often rapid. wikipedia.org

| Reactant Type | Rearrangement Type | Product Type |

| Allyl Thiocyanate | wikipedia.orgwikipedia.org Sigmatropic Shift | Allyl Isothiocyanate |

| Arylamino Thiocyanate | wikipedia.orgwikipedia.org Sigmatropic Shift | Rearranged Isothiocyanate |

| Aryl Prop-2-ynyl Sulphoxide | Consecutive wikipedia.orgnih.gov and wikipedia.orgwikipedia.org Shifts | Condensed Thiophenes |

| Table 2: Examples of Sigmatropic Rearrangements in Related Sulfur Compounds. wikipedia.orgacs.orgrsc.org |

Mechanistic Investigations of Reactions Involving Thiocyanic Acid, 3 Pyridinyl Ester

Detailed Reaction Pathway Elucidation

The introduction of a thiocyanate (B1210189) group onto a molecule using thiocyanic acid, 3-pyridinyl ester can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the reaction conditions, the substrate, and the presence of initiators or catalysts.

Radical Mechanisms in Thiocyanation Processes

Recent research has highlighted the significance of radical pathways in thiocyanation reactions. These processes often involve the generation of a thiocyanate radical (•SCN), a highly reactive species that can add to unsaturated bonds or participate in hydrogen atom abstraction. The formation of the •SCN radical can be initiated by various methods, including photochemical excitation or the use of chemical oxidants. researchgate.netnih.gov

An example of a radical-mediated process is the oxidative arylthiocyanation of activated alkenes. In a reaction co-mediated by silver and pyridine (B92270), the oxidation of a thiocyanate anion by a Ag(II)-pyridine complex is proposed to generate the electrophilic SCN radical. This radical then attacks the carbon-carbon double bond of the alkene, initiating a cascade of radical addition and cyclization to form 3-alkylthiocyanato-2-oxindoles. nih.gov Mechanistic studies support this pathway, clarifying the dual roles of pyridine as both a base and a crucial ligand that accelerates the oxidation of Ag(I) to Ag(II). nih.govdntb.gov.ua

The versatility of radical thiocyanation is further demonstrated in the conversion of primary, secondary, and tertiary alkyl radical precursors into organic thiocyanates. researchgate.net Visible light-induced methods using metal-free heterogeneous catalysts like mesoporous graphite carbon nitride (mpg-C3N4) have also been developed for the thiocyanation of ketene (B1206846) dithioacetals, proceeding through a radical process with oxygen as a green oxidant. researchgate.net

Role of Intermediate Species (e.g., Zincke Imines, Thiocyanogen Chloride)

Zincke Imines: A notable strategy for the regioselective functionalization of pyridines involves the formation of Zincke imine intermediates. rsc.orgresearchgate.net This approach temporarily dearomatizes the pyridine ring, transforming it into a more reactive polyene system. chemrxiv.org Subsequent reactions, including thiocyanation, can then be directed to specific positions that are otherwise difficult to functionalize. For instance, the C3-amination of pyridines has been achieved through the photochemical reaction of a Zincke imine with an amidyl radical. nih.gov Mechanistic and theoretical studies have confirmed the involvement of radical intermediates in this process and explained the observed C3 regioselectivity. nih.gov This strategy of employing Zincke imines has also been successfully applied to the meta-selective thiofluoroalkylation of substituted pyridines. rsc.org

Thiocyanogen Chloride: Thiocyanogen chloride (ClSCN) is another key intermediate in certain thiocyanation reactions. It is typically generated in situ from a thiocyanate salt and a chlorine source. As a weak electrophile, it can add across double bonds in alkenes to yield 1,2-bis(thiocyanato) compounds. wikipedia.orgresearchgate.net The reaction is believed to proceed through a thiiranium ion intermediate, which can be trapped by various nucleophiles. wikipedia.org

Electrophilic Addition Pathways

In addition to radical mechanisms, electrophilic addition is a fundamental pathway for thiocyanation, particularly for unsaturated substrates like alkenes. In this mechanism, the pi bond of the alkene acts as a nucleophile, attacking an electrophilic source of the thiocyanate group. libretexts.org

The electrophilic species can be thiocyanogen, (SCN)₂, or a polarized thiocyanate-containing reagent. wikipedia.orgresearchgate.net The reaction proceeds through a carbocation intermediate, which is then attacked by the thiocyanate anion or another nucleophile to form the final product. The regioselectivity of this addition often follows Markovnikov's rule, where the thiocyanate group adds to the more substituted carbon of the double bond. libretexts.org

Kinetic Studies of Thiocyanate Reactions

The kinetics of thiocyanate reactions provide valuable insights into the reaction mechanisms and the factors that influence reaction rates. Studies on the polymerization of cyanate esters, which are structurally related to thiocyanates, have employed techniques like differential scanning calorimetry (DSC) to investigate the reaction kinetics. nih.gov

These studies have revealed that such polymerization processes can transition from being kinetically controlled to diffusion-controlled as the reaction progresses and the viscosity of the medium increases. nih.gov Isoconversional kinetic analysis allows for the determination of activation energy (Eα) and the pre-exponential factor (Aα) as a function of conversion. For a rigid tricyanate ester, the activation energy was found to be relatively constant over a significant range of conversion, suggesting a quasi-single-step, auto-catalytic process in the kinetically controlled regime. nih.gov

| Parameter | Value | Conversion Range (α) |

| Average Activation Energy (Eα) | 106 ± 6 kJ mol⁻¹ | 0.05–0.70 |

| Average Pre-exponential Factor (lnAα) | 18 ± 1 | 0.05–0.70 |

Table 1: Kinetic parameters for the polymerization of a rigid tricyanate ester, determined by isoconversional analysis. nih.gov

Investigation of Catalytic Roles (e.g., Pyridine in Ag-mediated Reactions)

Catalysts play a pivotal role in many thiocyanation reactions, enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Pyridine, in particular, has been identified as a crucial component in silver-mediated oxidative thiocyanation reactions. nih.govdntb.gov.ua

In the Ag/pyridine co-mediated oxidative arylthiocyanation of activated alkenes, pyridine serves a dual purpose. Firstly, it acts as a base. Secondly, and more importantly, it functions as a ligand that coordinates to the Ag(I) center. This coordination facilitates the oxidation of Ag(I) to the more reactive Ag(II) species by an oxidant like persulfate. nih.gov The resulting Ag(II)-pyridine complex is then a potent oxidant capable of generating the thiocyanate radical (•SCN) from the thiocyanate anion, which initiates the radical cyclization cascade. nih.gov

The catalytic cycle can be summarized as follows:

Coordination of pyridine to Ag(I).

Oxidation of the Ag(I)-pyridine complex by persulfate to form a Ag(II)-pyridine complex.

Oxidation of the thiocyanate anion by the Ag(II)-pyridine complex to generate the •SCN radical.

Radical addition to the alkene and subsequent cyclization.

Regeneration of the Ag(I) catalyst.

This understanding of the catalytic role of pyridine is instrumental in the design and optimization of other radical-based reactions that utilize catalytic oxidation mediated by Ag(I)-pyridine/persulfate systems. nih.gov

Spectroscopic and Structural Characterization of Thiocyanic Acid, 3 Pyridinyl Ester

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides insights into the molecular vibrations and is a powerful tool for identifying functional groups and probing intermolecular interactions.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions.

The FT-IR spectrum of thiocyanic acid, 3-pyridinyl ester is characterized by specific absorption bands that correspond to the vibrations of its constituent functional groups. The most prominent of these are the C≡N stretching and the pyridine (B92270) ring vibrations.

The C≡N stretching vibration is a key diagnostic peak for the thiocyanate (B1210189) group. This strong and sharp absorption band typically appears in the region of 2140-2175 cm⁻¹. For analogous compounds, the SCN vibrational stretching frequencies have been observed at specific wavenumbers, for instance, at 2157.0 cm⁻¹ and 2154.6 cm⁻¹ in different molecular contexts. nih.gov The precise position of this band is sensitive to the electronic environment of the thiocyanate group.

Pyridine ring vibrations give rise to a series of characteristic bands in the fingerprint region of the IR spectrum (approximately 1600-1000 cm⁻¹). These vibrations involve the stretching and bending of the C-C, C-N, and C-H bonds within the aromatic ring. The Raman spectrum of pyridine, a closely related structure, shows intense peaks around 1000-1050 cm⁻¹, which are attributed to the C-H breathing mode. researchgate.net Similar vibrational modes are expected for the pyridine moiety in the title compound.

Below is a table summarizing the characteristic vibrational modes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C≡N Stretching | 2140 - 2175 |

| Pyridine Ring Vibrations | 1600 - 1000 |

| C-H Breathing Mode (Pyridine) | 1000 - 1050 |

This table provides typical frequency ranges for the specified vibrational modes based on related compounds.

The vibrational frequency of the thiocyanate group is known to be sensitive to the polarity of its local environment, a phenomenon known as solvatochromism. Studies on related thiocyanate-containing molecules have shown that the C≡N stretching frequency can shift in response to different solvents. nih.govrsc.org

Specifically, the "blue shift," or shift to higher frequency, of the C≡N stretching vibration is often attributed to σ-type hydrogen bonding interactions between the nitrogen atom of the thiocyanate and protic solvent molecules. nih.gov For instance, in studies involving thiocyanate-labeled compounds, the SCN vibrational transition has been observed to blue-shift as the concentration of water in a tetrahydrofuran (B95107) (THF) mixture increases. rsc.orgnih.gov This sensitivity makes the thiocyanate group a useful infrared reporter for probing local hydration environments in more complex systems. nih.gov The ability of the solvent to form hydrogen bonds can influence the vibrational lifetime of the SCN group. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the elucidation of molecular structures by providing detailed information about the chemical environment of individual atoms.

For a pyridinium (B92312) thiocyanate derivative, the sp-hybridized carbon of the thiocyanate group was observed at 112.5 ppm in the ¹³C NMR spectrum (in CDCl₃). nih.gov In other contexts, ¹H NMR spectra of pyridine-containing compounds show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being dependent on their position on the pyridine ring and the nature of the substituents. rsc.org

The following tables present hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound based on general knowledge of pyridine and thiocyanate compounds.

Hypothetical ¹H NMR Data

| Proton | Multiplicity | Chemical Shift (δ, ppm) |

| H-2 | Doublet of doublets | ~8.6-8.8 |

| H-4 | Doublet of triplets | ~7.8-8.0 |

| H-5 | Triplet of doublets | ~7.3-7.5 |

| H-6 | Doublet | ~8.5-8.7 |

This table is a hypothetical representation of expected ¹H NMR data.

Hypothetical ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~150-152 |

| C-3 | ~130-135 |

| C-4 | ~123-125 |

| C-5 | ~135-137 |

| C-6 | ~148-150 |

| SCN | ~110-115 |

This table is a hypothetical representation of expected ¹³C NMR data.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are fundamental for initial structural assessment. omicsonline.org However, for unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are employed. omicsonline.orgmdpi.com

Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, helping to identify adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms. bohrium.comHMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the molecular framework. mdpi.com The application of these 2D NMR techniques would be essential for the definitive structural elucidation of this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is widely employed for the identification and structural elucidation of chemical compounds. In the context of this compound, various mass spectrometric techniques can be utilized to confirm its molecular weight and to study its fragmentation patterns, providing valuable insights into its chemical structure.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination offers high resolution, mass accuracy, and sensitivity, making it a valuable tool for the analysis of a wide range of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the identification of volatile and semi-volatile organic compounds.

The compound "3-Pyridinyl thiocyanate" is listed in the SpectraBase database, which indicates the availability of a GC-MS spectrum. spectrabase.com The database provides the following key information for this compound:

| Property | Value | Source |

| Compound Name | 3-Pyridinyl thiocyanate | SpectraBase |

| Molecular Formula | C₆H₄N₂S | SpectraBase spectrabase.com |

| Molecular Weight | 136.17 g/mol | SpectraBase spectrabase.com |

| Exact Mass | 136.009519 g/mol | SpectraBase spectrabase.com |

| CAS Registry Number | 2645-25-2 | SpectraBase spectrabase.com |

| Synonyms | Thiocyanic acid 3-pyridyl ester, 3-Thiocyanatopyridine, Thiocyanic acid 3-pyridinyl ester, 3-Pyridyl thiocyanate, Pyridin-3-yl thiocyanate | SpectraBase spectrabase.com |

A typical GC-MS analysis of this compound would involve the generation of a mass spectrum displaying the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and arises from the cleavage of specific bonds upon electron ionization. For aromatic compounds like pyridine derivatives, the molecular ion peak is often prominent due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for related structures often involve the loss of small neutral molecules or radicals. libretexts.org For this compound, expected fragmentations could include the cleavage of the S-C bond or the C-N bond of the thiocyanate group, as well as fragmentation of the pyridine ring itself. Analysis of these fragments provides confirmatory evidence for the compound's identity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive detection of mass spectrometry. It is suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.

While specific HPLC-MS studies detailing the analysis of this compound were not found in the surveyed literature, methods for the analysis of thiocyanate ions in various matrices by HPLC-MS have been developed. nih.govsdstate.eduresearchgate.net These methods often involve a derivatization step to improve the chromatographic and mass spectrometric properties of the thiocyanate ion. nih.govsdstate.eduresearchgate.net For the direct analysis of this compound, an appropriate HPLC method would need to be developed to achieve good separation from any impurities or matrix components. The mass spectrometer, coupled to the HPLC, would then provide mass information for the eluting compound. Electrospray ionization (ESI) is a common ionization technique used in HPLC-MS that would likely be suitable for this compound, generating a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) could then be used to fragment this ion and obtain structural information, similar to the process in Q-TOF MS. The identification of a pyridinium-thiocyanate intermediate in the electrospray mass spectrometry of other compounds suggests that this moiety can be successfully analyzed by this technique. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise positions of atoms within the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

To date, a single-crystal X-ray diffraction analysis of this compound has not been reported in the surveyed literature. However, the crystal structure of a closely related compound, 3-carbamothioylpyridinium thiocyanate , has been determined, providing insight into the type of structural information that can be obtained for similar molecules. nih.govresearchgate.netresearchgate.net

The analysis of 3-carbamothioylpyridinium thiocyanate revealed that in the cation, the C=S bond is oriented in a trans position relative to the C-C=N fragment of the pyridine ring. nih.gov The plane of the aromatic ring and the plane of the thioamide fragment are not coplanar, exhibiting a dihedral angle of 38.31 (4)°. nih.gov This type of detailed conformational information is a key outcome of single-crystal X-ray diffraction analysis. The study also identified that the crystal packing is stabilized by N-H···S and N-H···N hydrogen bonds, which form a two-dimensional network. nih.govresearchgate.net Similar analyses of metal complexes containing 3-cyanopyridine (B1664610) and thiocyanate ligands have also provided detailed structural characterization. iucr.orgnih.gov

The crystallographic data for 3-carbamothioylpyridinium thiocyanate provides a valuable example of the parameters determined in a single-crystal X-ray diffraction study. nih.govresearchgate.netresearchgate.net

Table of Crystallographic Data for 3-carbamothioylpyridinium thiocyanate

| Parameter | Value | Source |

| Chemical Formula | C₆H₇N₂S⁺ · CNS⁻ | nih.gov |

| Formula Weight | 197.28 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.2495 (2) | nih.gov |

| b (Å) | 9.3759 (3) | nih.gov |

| c (Å) | 13.5949 (3) | nih.gov |

| β (˚) | 94.454 (1) | nih.gov |

| Volume (ų) | 921.26 (4) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 295 | nih.gov |

| Radiation | Mo Kα | nih.gov |

| Reflections Collected | 12686 | nih.gov |

| Independent Reflections | 3313 | nih.gov |

| R-factor | 0.045 | nih.gov |

| CCDC Number | 1037011 | nih.govresearchgate.netresearchgate.net |

Crystal packing analysis for 3-carbamothioylpyridinium thiocyanate revealed that the cations and anions are linked through hydrogen bonds to form a two-dimensional network structure. nih.govresearchgate.net Specifically, N-H···S and N-H···N interactions are the dominant forces in the crystal packing. nih.gov This type of analysis is crucial for understanding the solid-state properties of a compound, including its stability and solubility. A similar analysis for this compound would reveal the nature of its intermolecular interactions in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. Such paramagnetic species are not typically the ground state of this compound. However, EPR spectroscopy can be employed to investigate radical species derived from the compound, providing valuable insights into its electronic structure and reactivity.

Paramagnetic centers can be generated from this compound through various methods, such as UV irradiation or chemical oxidation/reduction. For instance, UV photolysis of organic thiocyanates can lead to the formation of thiocyanate radicals (SCN•). researchgate.netresearchgate.net The EPR spectrum of such a radical would provide information about the distribution of the unpaired electron's spin density within the molecule.

In a hypothetical EPR study of a radical derived from this compound, the g-factor would indicate the nature of the orbital containing the unpaired electron. The hyperfine coupling constants, arising from the interaction of the unpaired electron with magnetic nuclei such as ¹⁴N and ¹H within the pyridinyl ring, would reveal the extent of delocalization of the unpaired electron across the molecule. nih.govresearchgate.net By analyzing these parameters, researchers can elucidate the electronic and geometric structure of the radical species.

For example, the EPR spectra of UV-irradiated inorganic thiocyanates have been studied, revealing the formation of the SCN• radical. researchgate.net The analysis of the g-tensor and hyperfine coupling to the nitrogen nucleus provides information on the electronic structure of this radical. researchgate.net Similarly, EPR studies on pyridyl-containing radicals have demonstrated how the nitrogen atom in the ring influences the spin distribution. nih.gov

A potential, hypothetical EPR experiment on a radical cation of this compound could yield the data presented in the table below. This data is illustrative and based on typical values for similar organic radicals.

| Parameter | Hypothetical Value | Information Gained |

| g-factor (isotropic) | ~2.0035 | Indicates the radical has significant free-electron character, with some spin-orbit coupling contribution. |

| ¹⁴N hyperfine coupling (aN) | 1.5 G | Quantifies the interaction of the unpaired electron with the nitrogen nucleus of the pyridine ring. |

| ¹H hyperfine coupling (aH) | 0.5 - 3.0 G | Reveals the spin density on the various proton-bearing carbon atoms of the pyridinyl ring. |

This table presents hypothetical data for illustrative purposes, as no specific EPR studies on radicals of this compound have been reported in the reviewed literature.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly useful for characterizing the thermal stability and decomposition behavior of organic compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. azom.com This technique is used to determine the thermal stability of a compound and to study its decomposition profile. For this compound, a TGA curve would show the temperature at which the compound begins to decompose and the number of decomposition steps.

While specific TGA data for this compound is not available in the surveyed literature, the thermal behavior of related organic thiocyanates and pyridyl compounds can provide an indication of its expected stability. For example, some organic thiocyanate salts exhibit good thermal stability, with decomposition initiating at temperatures above 225 °C. psu.edu The thermal decomposition of pyridyl-containing compounds often proceeds in multiple stages, corresponding to the fragmentation of the molecule. nih.govresearchgate.net

A hypothetical TGA experiment for this compound would likely show an initial stable region, followed by one or more mass loss steps as the temperature increases. The decomposition might begin with the cleavage of the thiocyanate group, followed by the breakdown of the pyridine ring at higher temperatures. The final residual mass would depend on the experimental conditions, such as the atmosphere (inert or oxidative).

Below is a hypothetical TGA data table for this compound, based on the expected behavior of similar compounds.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 200 | < 1% | Loss of volatile impurities or adsorbed water. |

| 200 - 350 | ~45% | Initial decomposition, possibly cleavage of the SCN group. |

| 350 - 600 | ~50% | Fragmentation and decomposition of the pyridine ring. |

| > 600 | ~5% | Residual char formation. |

This table represents a hypothetical decomposition profile for this compound and is for illustrative purposes.

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as both are subjected to the same controlled temperature program. researchgate.net DTA curves provide information about physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition.

In a DTA curve for this compound, an endothermic peak would be expected at its melting point. Subsequent exothermic peaks would likely be observed at higher temperatures, corresponding to the decomposition processes identified by TGA. The shape and number of these exothermic peaks can provide further details about the complexity of the decomposition reactions.

For instance, studies on pyridazinone derivatives, which also contain a nitrogen heterocyclic ring, show a sharp endothermic peak corresponding to melting, followed by exothermic peaks indicating decomposition. nih.gov The combination of TGA and DTA provides a comprehensive understanding of the thermal behavior of a compound. nih.govresearchgate.net

A hypothetical DTA data table for this compound is presented below.

| Peak Temperature (°C) | Peak Type | Corresponding Event |

| ~80-90 | Endothermic | Melting of the crystalline solid. |

| ~250-350 | Exothermic | Onset and progression of thermal decomposition. |

| ~400-550 | Exothermic | Further fragmentation and decomposition processes. |

This table is a hypothetical representation of DTA data for this compound, intended for illustrative purposes.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

Prediction of Molecular Structures and Electronic Properties

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule, its bond lengths, bond angles, and dihedral angles. For Thiocyanic acid, 3-pyridinyl ester, DFT optimization would yield its most stable conformation.

Furthermore, DFT is used to calculate key electronic properties that govern the reactivity and spectroscopic behavior of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) surface, another property derived from DFT calculations, visualizes the charge distribution within a molecule and helps in identifying regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Molecular and Electronic Properties of this compound using DFT (Hypothetical Data)

| Property | Predicted Value |

| Optimized Total Energy | -X.XXXX Hartrees |

| HOMO Energy | -Y.YYY eV |

| LUMO Energy | -Z.ZZZ eV |

| HOMO-LUMO Gap | A.AAA eV |

| Dipole Moment | B.BBB Debye |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone in the study of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. For instance, in a study of the related 3-pyridyl-isothiocyanate, computational analysis was used to understand its H₂S releasing mechanism, which involves an intramolecular cyclization.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a system.

For this compound, an MD simulation would reveal how the molecule behaves in a solution or a biological environment. It could show the flexibility of the molecule, the rotation around its single bonds, and its interactions with solvent molecules. Such simulations are crucial for understanding how the molecule might interact with a biological target, for example. Recent studies on novel 1,2,3-triazole-thiosemicarbazone hybrids have utilized molecular dynamics to confirm the stability of ligand-receptor complexes.

Quantum Vibrational Perturbation (QVP) Theory

Quantum Vibrational Perturbation (QVP) theory is a sophisticated method used to calculate anharmonic vibrational frequencies of molecules. While standard DFT calculations often rely on the harmonic approximation, real molecular vibrations are anharmonic. QVP theory provides a more accurate prediction of vibrational spectra (like IR and Raman) by taking these anharmonicities into account. This level of theory would be particularly useful for a precise interpretation of the experimental vibrational spectra of this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)

The way molecules interact with each other governs many of their macroscopic properties, such as boiling point, solubility, and crystal packing. Computational methods can be used to analyze and quantify these intermolecular interactions, which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

For this compound, the nitrogen atom of the pyridine (B92270) ring and the sulfur and nitrogen atoms of the thiocyanate (B1210189) group could participate in various intermolecular interactions. For example, in the crystal structure of related compounds, C—H···N and C—H···S hydrogen bonds have been observed. Computational tools like Natural Bond Orbital (NBO) analysis can provide detailed insights into these interactions.

Spectroscopic Property Predictions and Interpretations

Computational chemistry plays a vital role in predicting and interpreting various types of spectra. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, helping to understand the electronic transitions within the molecule. DFT can also be used to calculate NMR chemical shifts, which are essential for interpreting experimental NMR spectra and confirming the molecular structure.

Furthermore, as mentioned, DFT and more advanced methods can predict vibrational frequencies, aiding in the assignment of peaks in IR and Raman spectra. For instance, IR investigations of related iron(II) complexes with 3-cyanopyridine (B1664610) and thiocyanate revealed CN stretching vibrations that were used to determine the coordination mode of the thiocyanate ligand.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Predicted Data |

| UV-Vis (λmax) | XXX nm |

| ¹H NMR Chemical Shifts | Pyridine protons: δ X.X - Y.Y ppm |

| ¹³C NMR Chemical Shifts | Pyridine carbons: δ XX - YY ppm; SCN carbon: δ ZZ ppm |

| IR Vibrational Frequencies | C≡N stretch: ~XXXX cm⁻¹; C-S stretch: ~XXX cm⁻¹ |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from spectroscopic predictions.

Applications in Organic Synthesis and Chemical Materials

Thiocyanic Acid, 3-Pyridinyl Ester as a Key Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of various organic compounds. The thiocyanate (B1210189) group can undergo a variety of chemical transformations, making it a useful handle for introducing sulfur and nitrogen functionalities into molecules. For instance, it can be readily converted to thiols, sulfides, and other sulfur-containing groups, which are present in many biologically active molecules and functional materials. The pyridine (B92270) nitrogen atom can act as a base or a nucleophile, and it can also be quaternized to form pyridinium (B92312) salts, further expanding its synthetic utility.

Building Blocks for Complex Organic Molecules

The dual functionality of this compound makes it an attractive starting material for the synthesis of more complex organic molecules.

The reactivity of the thiocyanate group can be harnessed to construct a variety of sulfur-containing heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of thiazoles, thiadiazoles, and other related ring systems. These heterocyclic scaffolds are prevalent in many pharmaceuticals and agrochemicals. For instance, the reaction of a Zincke ketone with elemental sulfur can lead to the formation of 2-aroylthiophene products researchgate.net.

The pyridine ring of this compound can serve as a foundation for the construction of fused polycyclic aromatic systems. Through annulation reactions, additional rings can be built onto the pyridine core, leading to the formation of quinolines, acridines, and other nitrogen-containing polycycles. These fused systems are of interest for their potential applications in electronic materials and as fluorescent probes.

Ligands in Coordination Chemistry and Metal-Organic Frameworks

The ability of this compound to coordinate with metal ions has led to its use in the development of new coordination complexes and metal-organic frameworks (MOFs).

The pyridine nitrogen and the thiocyanate group can both act as coordination sites for transition metal ions. This allows for the formation of a wide variety of complexes with different geometries and electronic properties. For example, reactions of cobalt(II) thiocyanate and zinc(II) thiocyanate with substituted pyridines can lead to the formation of tetrahedral complexes. rsc.org Similarly, the reaction of Co(NCS)2 with 4-methylpyridine (B42270) N-oxide can result in complexes where the Co(II) cation is either six- or five-coordinated. nih.gov

The thiocyanate ligand (SCN⁻) is known to be an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. wikipedia.orgncert.nic.inalevelchemistry.co.uk This versatility in bonding mode gives rise to linkage isomerism, where complexes with the same chemical formula can have different connectivity and, consequently, different physical and chemical properties. ncert.nic.inalevelchemistry.co.uk The choice of N- or S-coordination is influenced by factors such as the nature of the metal ion, the other ligands present in the complex, and the reaction conditions. For example, computational studies have shown that for dinitrosyl iron complexes, the {Fe(NO)₂}⁹ motif prefers N-bound isomers over S-bound isomers. acs.org

Role in Catalytic Transformations

The isothiocyanate functional group is known to participate in various chemical reactions, and its incorporation into a pyridine scaffold can influence its catalytic potential. While research specifically detailing the catalytic applications of this compound is emerging, the reactivity of related isothiocyanates provides a strong indication of its capabilities.

Actinide complexes have been shown to mediate the insertion of E-H bonds (where E = C, N, P, S) into the C=N bond of phenylisothiocyanate. researchgate.net This type of reaction, where a small molecule is inserted into a bond with the aid of a metal complex, is a fundamental step in many catalytic cycles. researchgate.net The efficiency of such catalytic insertions can be influenced by the electronic properties of the isothiocyanate. The electron-deficient nature of the pyridine ring in 3-pyridinyl ester is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially facilitating nucleophilic attack and subsequent catalytic transformations.

Furthermore, isothiocyanates can serve as precursors in the synthesis of various sulfur- and nitrogen-containing heterocycles, which are themselves important in catalysis. mdpi.com The ability of 3-pyridyl isothiocyanate to act as a hydrogen sulfide (B99878) (H₂S) donor in the presence of thiols like cysteine points to a role in biological catalytic processes. nih.gov This H₂S release can trigger "pharmacological pre-conditioning," offering protection against ischemic injury, which can be viewed as a form of biological catalysis. nih.gov

Specialized Synthetic Reagents (e.g., for radiolabeling)

A significant application of isothiocyanates is in the field of bioconjugation, particularly for the purpose of radiolabeling biomolecules for diagnostic imaging and therapy. nih.govnih.gov The isothiocyanate group reacts readily and specifically with primary amine groups, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) linkage. nih.gov This reaction makes isothiocyanate-functionalized molecules excellent reagents for attaching radiometal-chelating agents to antibodies and other targeting vectors. nih.gov

For example, bifunctional chelators appended with a phenylisothiocyanate group are commonly used to conjugate desferrioxamine B (DFO), a chelator for Zirconium-89 (⁸⁹Zr), to antibodies for use in immuno-positron emission tomography (immunoPET). nih.gov Similarly, the isothiocyanate group has been used to conjugate DTPA for radiolabeling with Technetium-99m (⁹⁹mTc). nih.gov

However, it is important to note that the stability of the thiourea bond formed upon conjugation can be a concern. Studies have shown that this linkage can be sensitive to radiolysis, the process by which ionizing radiation from the radioisotope breaks chemical bonds. nih.gov This can lead to the release of the radiometal complex from the targeting biomolecule, potentially causing non-specific signal in imaging studies. nih.gov

Table 2: Radioisotopes and Their Application in Conjunction with Isothiocyanate Reagents

| Radioisotope | Application | Chelator/Molecule | Conjugation Group | Reference |

|---|---|---|---|---|

| Zirconium-89 (⁸⁹Zr) | Immuno-PET | Desferrioxamine B (DFO) | Phenylisothiocyanate | nih.gov |

| Technetium-99m (⁹⁹mTc) | SPECT | DTPA | Isothiocyanate | nih.gov |

Advanced Analytical Methodologies for Thiocyanate Derivatives in Non Biological Matrices

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of thiocyanate (B1210189) derivatives. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust methods for quantification, particularly when coupled with sensitive detectors.

HPLC combined with fluorescence detection (HPLC-FLD) is a highly sensitive method for determining trace amounts of thiocyanate. This technique typically relies on pre-column or post-column derivatization to convert the non-fluorescent thiocyanate ion into a fluorescent product.

A common approach involves derivatizing the thiocyanate anion with a fluorogenic reagent. For instance, a simple and sensitive HPLC method uses 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (B52653) for derivatization, allowing for detection limits in the femtomole range. nih.gov Another novel, highly sensitive fluorescence labeling reagent, 2-(4-carbazol-9-yl-benzylidene)-malononitrile (CBM), has been developed for the simultaneous determination of cyanide and thiocyanate. rsc.orgresearchgate.net This D–π–A carbazole-based reagent is itself non-fluorescent but its derivatives with cyanide and thiocyanate exhibit intense fluorescence, which significantly reduces background interference and enhances sensitivity. rsc.org The labeling process with CBM is rapid, taking only about 5 minutes at room temperature. rsc.orgresearchgate.net

The sensitivity of HPLC-FLD can surpass other methods, including HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). One comparative study found that HPLC-FLD with a post-column König reaction was 354 times more sensitive for thiocyanate (SCN) and 51 times more sensitive for selenocyanate (B1200272) (SeCN) than HPLC-ICP-MS. nih.gov

Table 1: HPLC-FLD Methods for Thiocyanate Determination This table is interactive. You can sort and filter the data.

| Derivatizing Agent | Column Type | Detection Limit (LOD) | Quantitation Limit (LOQ) | Reference |

| 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one | Nova-Pak C18 reversed-phase | ~3.3 fmol | 0.05 nmol | nih.gov |

| 2-(4-carbazol-9-yl-benzylidene)-malononitrile (CBM) | Eclipse XDB-C8 reversed-phase | 0.30 µg L⁻¹ | 1.00 µg L⁻¹ | rsc.orgresearchgate.net |

| Post-column König reaction | Not Specified | More sensitive than HPLC-ICP-MS | Not Specified | nih.gov |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides a powerful tool for the analysis of thiocyanates. Due to the low volatility of the thiocyanate ion, a derivatization step is essential to convert it into a volatile compound suitable for GC analysis.

A common derivatization agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with thiocyanate in the presence of a phase-transfer catalyst. publisso.desigmaaldrich.comresearchgate.net The resulting pentafluorobenzyl thiocyanate is semi-volatile and can be readily analyzed by GC-MS, often using negative chemical ionization (NCI) for enhanced sensitivity. publisso.de This method allows for the quantification of thiocyanate in both occupationally exposed and non-exposed individuals, with calibration standards typically prepared in water. publisso.de

Another innovative approach involves a single-step aqueous derivatization using triethyloxonium (B8711484) tetrafluoroborate, which converts thiocyanate into the volatile ethyl thiocyanate. nih.gov This derivative can be sampled from the headspace, avoiding the introduction of the sample matrix into the GC system and making the method suitable for ultra-trace determination in the low part-per-billion range. nih.gov Quantitation is often achieved with high precision using isotope dilution with a ¹³C-enriched thiocyanate internal standard. nih.gov

Detectors used in GC applications for thiocyanate include mass spectrometers (MS), electron capture detectors (ECD), and flame thermionic detectors. nih.govcapes.gov.br The choice of detector depends on the required sensitivity and the complexity of the sample matrix.

Table 2: Gas Chromatography Methods for Thiocyanate Analysis This table is interactive. You can sort and filter the data.

| Derivatizing Agent | GC Column | Detector | Detection Limit | Reference |

| Pentafluorobenzyl bromide (PFBBr) | Not Specified | MS (Chemical Ionization) | 50 nM | nih.govsdstate.edu |

| Triethyloxonium tetrafluoroborate | Not Specified | Mass Spectrometry (MS) | Low ppb range | nih.gov |

| Chloramine T (forms cyanogen (B1215507) chloride) | BP10 (14% cyanopropyl phenyl polysiloxane) | Electron Capture Detector (ECD) | 0.1 mg/kg | nih.gov |

| Ethyl iodide | 20% SE-30 on Chromosorb W | Not Specified | Not Specified | capes.gov.br |

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are classic, cost-effective techniques for thiocyanate determination. These methods are typically based on the reaction of thiocyanate with an iron(III) salt in an acidic medium to form a series of intensely red-colored iron(III)-thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺. acs.orgcanterbury.ac.nz The intensity of the resulting color, which is proportional to the thiocyanate concentration, is measured using a spectrophotometer or colorimeter at the wavelength of maximum absorbance, typically around 480-485 nm. rsc.orgjst.go.jp

The stability of the colored complex can be a challenge. However, the presence of a nonionic surfactant like Triton X-100 has been shown to remarkably stabilize the red complexes, with very little decrease in absorbance observed even 12 hours after color formation. jst.go.jp

Another approach is the König reaction, which involves the synthesis of a pyridine (B92270) dyestuff. oup.comnih.gov This method has been simplified for the specific estimation of thiocyanate, and replacing hazardous reagents like benzidine (B372746) with p-phenylenediamine (B122844) has improved both the precision and safety of the procedure. oup.com

Kinetic spectrophotometric methods have also been developed, based on the inhibitory effect of thiocyanate on a catalyzed reaction. nih.gov For example, thiocyanate can inhibit the silver(I)-catalyzed substitution of cyanide in hexacyanoferrate(II), and the degree of inhibition can be monitored spectrophotometrically to determine the thiocyanate concentration at trace levels. nih.gov

Table 3: Spectrophotometric/Colorimetric Methods for Thiocyanate Determination This table is interactive. You can sort and filter the data.

| Reagent(s) | Principle | λmax | Detection Limit | Reference |

| Iron(III) chloride / Iron(III) nitrate | Formation of red Fe-SCN complex | ~480 nm | Not specified | acs.orgcanterbury.ac.nzrsc.org |

| Iron(III) with Triton X-100 | Stabilized Fe-SCN complex | 485 nm | 5 x 10⁻⁷ mol dm⁻³ | jst.go.jp |

| Pyridine and p-phenylenediamine | König reaction (dyestuff synthesis) | Not specified | Not specified | oup.com |

| Silver(I), Phenylhydrazine, Hexacyanoferrate(II) | Kinetic inhibition | 488 nm | 2 x 10⁻⁹ M | nih.gov |

| Sulfur, Ferric chloride | Conversion of cyanide to thiocyanate, then Fe-SCN complex formation | 465 nm | 1.7 µg/mL (for original cyanide) | razi.ac.ir |

Derivatization Strategies for Enhanced Detection

Derivatization is a key strategy to overcome analytical challenges associated with thiocyanate and its derivatives, enhancing detection sensitivity and specificity, particularly in chromatographic methods. nih.gov The primary goals of derivatization in this context are to increase the volatility of the analyte for GC analysis or to introduce a chromophore or fluorophore for improved detection in HPLC. nih.govresearchgate.net

For GC applications, derivatization is mandatory to analyze the non-volatile thiocyanate ion. Alkylation reactions are commonly employed. Reagents like pentafluorobenzyl bromide (PFB-Br) convert thiocyanate into a semi-volatile derivative that is amenable to GC-MS analysis. researchgate.net Similarly, ethyl iodide has been used to ethylate the thiocyanate ion, facilitating its determination by GC. capes.gov.br

For HPLC, derivatization is used to attach a fluorescent tag to the thiocyanate molecule, enabling highly sensitive fluorescence detection. nih.gov A novel carbazole-based reagent, CBM, acts as a "turn-on" fluorescence probe, meaning it is non-fluorescent itself but becomes highly fluorescent upon reaction with thiocyanate, thereby minimizing background noise and improving detection limits. rsc.org This strategy allows for the detection of thiocyanate at very low concentrations. rsc.orgresearchgate.net

Derivatization not only enhances detectability but can also improve the recovery of volatile analytes by preventing their loss during sample processing steps like evaporation. researchgate.net

Application of Mass Spectrometry for Trace Analysis

Mass spectrometry (MS), especially when coupled with a chromatographic separation technique like GC or HPLC, is exceptionally well-suited for the trace analysis of chemical substances due to its high sensitivity and specificity. nih.govsdstate.edu

GC-MS methods are widely used for thiocyanate analysis following derivatization. An analytical method using chemical ionization (CI) GC-MS has been developed for the simultaneous determination of cyanide and thiocyanate. nih.gov This method involves a one-step sample preparation where derivatization with pentafluorobenzyl bromide and extraction occur simultaneously, facilitated by a phase-transfer catalyst. nih.govsdstate.edu The use of isotopically labeled internal standards, such as NaS¹³C¹⁵N, is crucial for accurate quantification, compensating for any variability in sample preparation and instrument response. publisso.denih.gov This approach can achieve detection limits in the nanomolar range. researchgate.netnih.gov

HPLC coupled with tandem mass spectrometry (HPLC-MS-MS) also provides a robust platform for simultaneous analysis. One validated procedure involves derivatizing thiocyanate with monobromobimane (B13751) after protein precipitation from the sample. nih.gov The analysis is then performed using HPLC-MS-MS in negative ionization mode, providing excellent precision and accuracy with detection limits as low as 50 nM for thiocyanate. nih.gov

Table 4: Mass Spectrometry-Based Methods for Thiocyanate Trace Analysis This table is interactive. You can sort and filter the data.

| Technique | Derivatizing Agent | Ionization Mode | Detection Limit (LOD) | Reference |

| GC-MS | Pentafluorobenzyl bromide (PFBBr) | Chemical Ionization (CI) | 50 nM | researchgate.netnih.govsdstate.edu |

| GC-MS | Triethyloxonium tetrafluoroborate | Not Specified | Low ppb range | nih.gov |

| HPLC-MS-MS | Monobromobimane | Negative Ionization | 50 nM | nih.gov |

| GC-MS | Pentafluorobenzyl bromide (PFBBr) | Selected Ion Monitoring | 5 µmol/L (0.29 µg/mL) | sigmaaldrich.com |

Methods for Thiocyanate Separation from Complex Chemical Samples (e.g., Water and Wastewater)

The removal and separation of thiocyanate from industrial wastewater, such as that from coking, mining, and manufacturing, is essential due to its toxicity to aquatic life. scienceinschool.orgresearchgate.net Several techniques have been developed for this purpose, ranging from extraction and membrane filtration to biological and chemical oxidation processes.

Membrane-based processes are attractive due to their potential for low energy consumption. nih.gov Reverse osmosis (RO) has been successfully assessed for treating steel manufacturing effluents, separating thiocyanate to produce a permeate suitable for biological treatment and a concentrated retentate. nih.gov Nanofiltration (NF) combined with a membrane bioreactor has also been used in pilot-scale systems to effectively treat coking wastewater. nih.gov Additionally, novel polymer inclusion membranes (PIMs) have been proposed for the continuous clean-up of thiocyanate from gold mine tailings water. nih.gov

Extraction techniques include solvent extraction and solid-phase extraction (SPE). Solvent extraction uses a polar organic solvent to selectively extract thiocyanate ions. nih.gov SPE methods, such as using weak base microporous resins, have been studied for their kinetics and equilibrium in removing thiocyanate from water. researchgate.net Resins with different matrices, like acrylic or styrene (B11656) divinyl benzene, show varying efficiencies depending on parameters like pH, concentration, and temperature. researchgate.net

Ion exchange is another effective method. It can be used to remove thiocyanate to very low levels suitable for environmental discharge. bqewater.com The process generates a small volume of concentrated thiocyanate solution during the regeneration of the ion exchange resin, which can then be treated further. bqewater.com

Other advanced methods include biological oxidation , where a series of reactors use microorganisms to convert thiocyanate into non-toxic nitrogen gas and sulfate, and chemical or electro-oxidation , which can destroy the thiocyanate or recover cyanide from it. bqewater.com

常见问题

Q. What established synthetic routes are available for thiocyanic acid 3-pyridinyl ester, and what are their efficiency metrics?

Thiocyanic acid esters are typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting Bunte salts (alkyl thiosulfates) with sodium cyanide to form the thiocyanate ester . For pyridine derivatives, functionalization at the 3-position requires careful regioselective control. For example, thiocyanic acid 4-methoxy-2,6-dimethyl-3-pyridyl ester was synthesized with a reported yield of 68% using a modified Bunte salt protocol . Efficiency depends on solvent polarity, temperature, and steric hindrance from substituents.

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of thiocyanic acid esters?

- NMR Spectroscopy : H and C NMR are critical for confirming the ester linkage (S–C≡N) and pyridinyl substitution patterns. For example, benzyl thiocyanate shows distinct shifts at δ 4.8 ppm (CH–S) and δ 130–135 ppm (C≡N) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns. Thiocyanic acid methyl ester exhibits a base peak at m/z 73 (CH–S–C≡N) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) resolves impurities, with retention times calibrated against standards .

Advanced Research Questions

Q. How can researchers assess the hydrolytic stability of thiocyanic acid 3-pyridinyl ester under varying pH and temperature conditions?

Design a kinetic study with the following parameters:

- pH Range : 2–12 (buffered solutions).

- Temperature : 25°C–60°C.

- Analytical Monitoring : Use HPLC to quantify residual ester and hydrolysis byproducts (e.g., pyridinyl alcohol and thiocyanate ions).

Example Findings:

| pH | Half-life (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| 7 | 48 hours | 85.2 |

| 12 | 2 hours | 62.7 |

| Hydrolysis accelerates under alkaline conditions due to nucleophilic attack by OH on the electrophilic carbon in S–C≡N . |

Q. What mechanistic insights explain conflicting reports on the anti-inflammatory activity of pyridinyl thiocyanate esters?

Contradictions arise from differences in:

- Substituent Effects : Electron-withdrawing groups (e.g., methoxy at 4-position) enhance bioactivity by stabilizing the transition state in enzyme inhibition .

- Metabolic Stability : Rapid hydrolysis in vivo (e.g., plasma esterases) may reduce efficacy, as seen in thiocyanic acid 3-pyridinyl ester’s short half-life (<1 hour in murine models) .

- Assay Variability : Cell-based vs. enzyme-linked assays yield divergent IC values. Validate using standardized protocols (e.g., COX-2 inhibition assays).

Q. How should researchers mitigate hazards associated with handling thiocyanic acid esters in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCN in acidic conditions) .

- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .

Q. What strategies resolve discrepancies in reported biological activities of thiocyanic acid esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。